molecular formula C4H9NO3 B15138820 L-Threonine-13C4

L-Threonine-13C4

Cat. No.: B15138820
M. Wt: 123.090 g/mol
InChI Key: AYFVYJQAPQTCCC-GGLUNYCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Threonine-13C4 is a stable isotope-labeled compound of L-Threonine, an essential amino acid. The “13C4” designation indicates that four carbon atoms in the molecule are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine-13C4 can be synthesized through microbial fermentation using carbon-13 labeled substrates. The process involves genetically engineered microorganisms that incorporate the carbon-13 isotope into the L-Threonine molecule during their metabolic processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. The microorganisms are cultured in bioreactors with a controlled supply of carbon-13 labeled substrates. After fermentation, the this compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Threonine-13C4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Threonine-13C4 has a wide range of applications in scientific research:

Mechanism of Action

L-Threonine-13C4 exerts its effects by participating in various metabolic pathways. It is incorporated into proteins during protein synthesis and plays a crucial role in the biosynthesis of other amino acids and metabolites. The carbon-13 labeling allows researchers to trace its metabolic fate and study the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its multiple carbon-13 labels, making it particularly useful for detailed metabolic studies and NMR spectroscopy. The multiple labels provide more detailed information about the molecular structure and dynamics compared to single-labeled or deuterium-labeled compounds .

Properties

Molecular Formula

C4H9NO3

Molecular Weight

123.090 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxy(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1

InChI Key

AYFVYJQAPQTCCC-GGLUNYCGSA-N

Isomeric SMILES

[13CH3][13C@H]([13C@@H]([13C](=O)O)N)O

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

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